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Compound of Interest

Compound Name: Methylophiopogonanone A

Cat. No.: B1154049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for

Methylophiopogonanone A, a homoisoflavonoid isolated from Ophiopogon japonicus. This

document is intended to serve as a valuable resource for researchers engaged in natural

product chemistry, pharmacology, and drug development by presenting its nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data, along with the methodologies for their

acquisition.

Chemical Structure
Methylophiopogonanone A is a homoisoflavonoid with the chemical formula C₁₉H₁₈O₆ and a

molecular weight of 342.3 g/mol .[1] Its structure is characterized by a chromanone core with

two methyl groups and two hydroxyl groups on the A-ring, and a methylenedioxybenzyl group

attached to the C-3 position.

IUPAC Name: (3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-

dihydrochromen-4-one[1]

Spectroscopic Data
The structural elucidation of Methylophiopogonanone A has been accomplished through

various spectroscopic techniques, primarily NMR and MS. The following tables summarize the

key spectroscopic data.
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Table 1: ¹H NMR Spectroscopic Data for Methylophiopogonanone A

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

2a 4.43 t 6.4

2b 4.43 t 6.4

3 2.75 t 6.6

6-CH₃ 1.94 s

8-CH₃ 1.94 s

5-OH 12.42 s

7-OH 12.42 s

1' - - -

2' - - -

3' - - -

4' - - -

5' - - -

6' - - -

7' (-CH₂-) - - -

O-CH₂-O - - -

Note: The complete proton assignments for the methylenedioxybenzyl moiety were not

explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall

structural verification.

Table 2: ¹³C NMR Spectroscopic Data for Methylophiopogonanone A
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Position Chemical Shift (δ) ppm

2 66.2

3 35.8

4 196.8

4a 103.0

5 162.2

6 102.2

7 158.4

8 101.9

8a 157.5

6-CH₃ 8.0

8-CH₃ 7.5

1' -

2' -

3' -

4' -

5' -

6' -

7' (-CH₂-) -

O-CH₂-O -

Note: The complete carbon assignments for the methylenedioxybenzyl moiety were not

explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall

structural verification.

Table 3: Mass Spectrometry Data for Methylophiopogonanone A
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Ion m/z

[M+H]⁺ 343.2

Fragment Ion 135.1

Experimental Protocols
The following protocols are based on established methodologies for the spectroscopic analysis

of homoisoflavonoids and related natural products.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Methylophiopogonanone A is dissolved in a suitable

deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane

(TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00

ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for

instance, a 400 MHz or 500 MHz instrument.

¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired using a standard pulse

sequence. Typical parameters include a spectral width of approximately 15 ppm, a sufficient

number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired with proton decoupling

to simplify the spectrum to single lines for each carbon atom. A larger spectral width (e.g.,

220 ppm) is used.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard.

3.2 Mass Spectrometry (MS)
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Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via

a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for

generating ions of homoisoflavonoids. The analysis is typically performed in positive ion

mode.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight

(Q-TOF) or an Orbitrap mass spectrometer, is used for accurate mass measurements. For

fragmentation studies, a tandem mass spectrometer (MS/MS) is employed.

MS Analysis: In a full scan MS experiment, the mass-to-charge ratio (m/z) of the protonated

molecule [M+H]⁺ is determined.

MS/MS Analysis: For structural elucidation, the [M+H]⁺ ion is selected as the precursor ion

and subjected to collision-induced dissociation (CID). The resulting product ions are then

mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's

structure.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

Methylophiopogonanone A.
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Caption: Workflow for the Spectroscopic Analysis of Methylophiopogonanone A.
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Caption: Simplified MS/MS Fragmentation of Methylophiopogonanone A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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